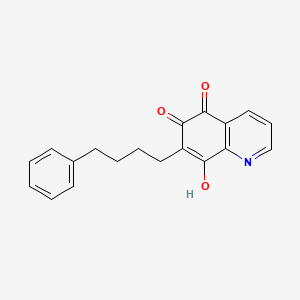![molecular formula C16H19NO2 B13999621 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile CAS No. 4954-04-5](/img/structure/B13999621.png)
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile is an organic compound that features a cyclohexanone ring substituted with a 2-methoxyphenyl group and a propanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile can be achieved through a multi-step process involving the following key steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-methoxybenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(2-methoxyphenyl)-2-oxocyclohexane.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The methoxy group and the nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines or secondary amines.
Substitution: Products depend on the nucleophile used and may include ethers, amines, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile: can be compared with other cyclohexanone derivatives such as:
Uniqueness
The presence of the methoxy group in this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially useful for specific applications.
Propriétés
Numéro CAS |
4954-04-5 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
3-[1-(2-methoxyphenyl)-2-oxocyclohexyl]propanenitrile |
InChI |
InChI=1S/C16H19NO2/c1-19-14-8-3-2-7-13(14)16(11-6-12-17)10-5-4-9-15(16)18/h2-3,7-8H,4-6,9-11H2,1H3 |
Clé InChI |
ZRLJEKRKBSPTAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2(CCCCC2=O)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)ethyl)carbamate](/img/structure/B13999538.png)



![6,8-Dimethyl-3-(phenylhydrazinylidene)-2,4-dithia-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13999566.png)
![3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]-N-methyl-N-phenylbenzamide;ethanesulfonic acid](/img/structure/B13999573.png)



![3-[1-(2-Methoxyphenyl)-2-oxocyclohexyl]propanenitrile](/img/structure/B13999610.png)


![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)

